molecular formula C11H22N2 B13232596 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13232596
M. Wt: 182.31 g/mol
InChI Key: HDDKEPQSYWUAAS-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are often used in medicinal chemistry The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

The synthesis of 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and sodium amide in ammonia for forming alkaline salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-acyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic devices . Its unique structure allows for the fine-tuning of its properties, making it a valuable compound for various research applications.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as pyrrole and pyrrolidine analogs . These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound gives it distinct properties and potential applications. For example, while pyrrole analogs are known for their antibacterial and antifungal activities, the specific structure of this compound may enhance its activity against certain types of bacteria or fungi.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with molecular targets, making it a promising candidate for further study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

5-butan-2-yl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C11H22N2/c1-4-9(2)13-6-10-5-12-7-11(10,3)8-13/h9-10,12H,4-8H2,1-3H3

InChI Key

HDDKEPQSYWUAAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC2CNCC2(C1)C

Origin of Product

United States

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